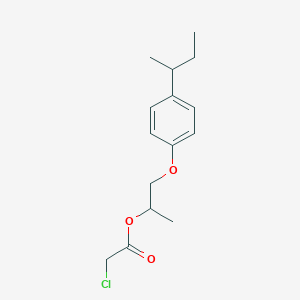![molecular formula C16H20Cl2N4O2S B14015637 Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl- CAS No. 20977-42-8](/img/structure/B14015637.png)
Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the benzenesulfonamide group. The bis(2-chloropropyl)amino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chloropropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide: shares similarities with other sulfonamide derivatives and pyrimidine-based compounds.
N-(2-chloropropyl)-N-pyrimidin-2-yl-benzenesulfonamide: A similar compound with one chloropropyl group.
4-(bis(2-chloropropyl)amino)-benzenesulfonamide: Lacks the pyrimidine ring.
Uniqueness
The uniqueness of 4-(bis(2-chloropropyl)amino)-N-pyrimidin-2-yl-benzenesulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
20977-42-8 |
|---|---|
Molekularformel |
C16H20Cl2N4O2S |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
4-[bis(2-chloropropyl)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20Cl2N4O2S/c1-12(17)10-22(11-13(2)18)14-4-6-15(7-5-14)25(23,24)21-16-19-8-3-9-20-16/h3-9,12-13H,10-11H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
IQRJSDHZWNQVLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(CC(C)Cl)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


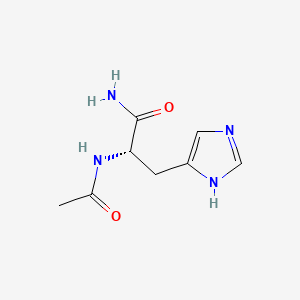



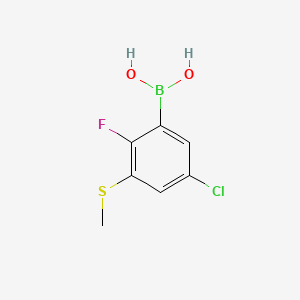
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)

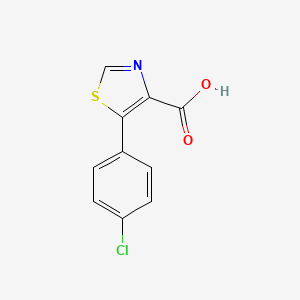

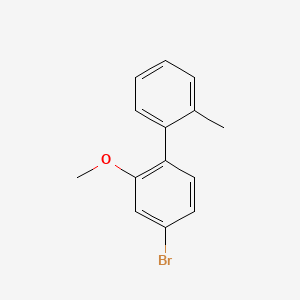
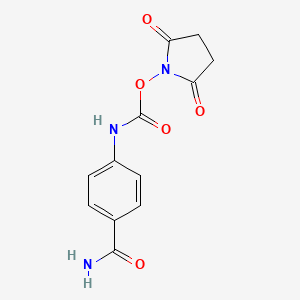
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)
